4-Cyclopropyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyclopropyl group, a piperidine ring, and a carboxylic acid functional group. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction using a suitable piperidine derivative.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide or a suitable carboxylating agent.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the condensation, cyclopropanation, nucleophilic substitution, and carboxylation reactions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
4-Cyclopropyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid: Similar structure but lacks the methyl group on the piperidine ring.
Methyl 4-cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate: Similar structure but has a methyl ester group instead of a carboxylic acid group.
Uniqueness
4-Cyclopropyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid is unique due to the presence of the cyclopropyl group, the piperidine ring with a methyl group, and the carboxylic acid functional group. These structural features contribute to its distinct chemical and biological properties, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-cyclopropyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H19N3O2/c1-9-4-6-17(7-5-9)14-15-8-11(13(18)19)12(16-14)10-2-3-10/h8-10H,2-7H2,1H3,(H,18,19) |
InChI Key |
WBFZGDTTZHMYFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C(=N2)C3CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.